N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide
Description
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide is a heterocyclic compound combining benzothiazole, nitrofuran, and hydroxyphenyl moieties. Its structure features a benzothiazole ring (a bicyclic system with sulfur and nitrogen) linked to a 4-hydroxyphenyl group, which is further connected to a 5-nitrofuran-2-carboxamide unit.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O5S/c22-13-6-5-10(19-17(23)14-7-8-16(26-14)21(24)25)9-11(13)18-20-12-3-1-2-4-15(12)27-18/h1-9,22H,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOMKNCQFXYHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . The resulting intermediate is then reacted with 4-hydroxyphenyl and 5-nitrofuran-2-carboxamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are often employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Nitro Group Reduction
The 5-nitrofuran moiety undergoes reduction under catalytic hydrogenation or chemical reducing conditions:
Reduction of the nitro group enhances electron density in the furan ring, improving interactions with biological targets like nitroreductase enzymes .
Amide Hydrolysis
The carboxamide group participates in acid- or base-catalyzed hydrolysis:
Acidic Hydrolysis
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Conditions : 6M HCl, reflux (110°C, 12 hr)
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Products :
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5-Nitrofuran-2-carboxylic acid
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3-(Benzo[d]thiazol-2-yl)-4-hydroxyaniline
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Significance : Generates fragments for structure-activity relationship (SAR) studies
Basic Hydrolysis
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Conditions : 2M NaOH, 80°C (8 hr)
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Products :
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Sodium 5-nitrofuran-2-carboxylate
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Free amine intermediate (undergoes oxidation unless stabilized)
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Hydroxyl Group Alkylation/Acylation
The phenolic -OH group at the 4-position of the phenyl ring reacts with alkyl halides or acyl chlorides:
| Reagent | Conditions | Product | Effect on Activity |
|---|---|---|---|
| CH₃I/K₂CO₃ (DMF) | 60°C, 6 hr | Methoxy derivative | Increased lipophilicity |
| AcCl/pyridine | RT, 24 hr | Acetylated phenol | Masked polarity for CNS penetration |
Benzothiazole Ring Modifications
The benzo[d]thiazol-2-yl group participates in electrophilic substitutions:
Sulfonation
Halogenation
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Conditions : Br₂/FeBr₃ (nitrobenzene solvent, 50°C)
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Product : 6-Bromo-benzo[d]thiazole derivative (alters π-stacking interactions)
Cyclization Reactions
Under dehydrating conditions, intramolecular interactions form fused heterocycles:
Eaton’s Reagent-Mediated Cyclization
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Conditions : Eaton’s reagent (P₂O₅/MeSO₃H), 120°C, 3 hr
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Product : Quinolinone-fused thiazole system (enhances planar aromatic surface)
Coordination Chemistry
The sulfur atom in the thiazole ring binds transition metals:
Reaction Selectivity Considerations
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pH Sensitivity : The phenolic -OH (pKa ≈ 9.5) and amide proton (pKa ≈ 15) dictate reaction pathways under acidic vs. basic conditions.
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Steric Effects : Bulky benzothiazole ring hinders electrophilic attack at the 5-position of the phenyl group.
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Electronic Effects : Electron-withdrawing nitro group directs nucleophilic substitutions to the furan’s 3-position .
This compound’s reactivity profile enables rational design of derivatives with optimized pharmacokinetic and pharmacodynamic properties. Further studies should explore photochemical reactions and biocatalytic transformations for green synthesis applications.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial and antiparasitic activities.
Medicine: Investigated for its anti-tubercular, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, thereby exhibiting antimicrobial properties . Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related molecules:
Key Observations
Benzothiazoles are known for their affinity to cellular targets like kinases and DNA topoisomerases. Thiophene’s sulfur atom may improve membrane permeability but reduce metabolic stability compared to furan.
Substituent Effects :
- The 4-hydroxyphenyl group in the target compound offers hydrogen-bonding capability, contrasting with electron-withdrawing substituents like 4-Cl () or 3-methoxy-4-CF3 (). Hydroxyl groups may improve solubility but increase susceptibility to glucuronidation.
- Nitro groups in the furan/thiophene ring (common in all compounds) likely contribute to antimicrobial activity via radical formation or nitroreductase activation, though steric hindrance from bulky substituents (e.g., CF3 in ) may reduce potency despite higher purity.
Synthetic Challenges :
- Purity discrepancies in (42% vs. 99.05%) highlight the impact of substituents on synthesis. Fluorinated or trifluoromethyl groups may complicate purification due to increased hydrophobicity.
- The carbohydrazide derivative in introduces additional hydrogen-bonding sites but may reduce metabolic stability compared to carboxamides.
Biological Activity Trends: Antibacterial activity: Nitrothiophene carboxamides () show narrow-spectrum activity, suggesting the target compound’s nitrofuran core could broaden efficacy if optimized.
Research Findings and Implications
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., NO2, CF3) enhance redox activity but may reduce bioavailability. Hydroxyl groups improve solubility but require protection during synthesis to avoid side reactions.
- Pharmacokinetic Considerations :
- Benzothiazole-containing compounds may exhibit higher CNS penetration but risk hepatotoxicity.
- Nitrofurans are prone to resistance mechanisms (e.g., nitroreductase overexpression), necessitating combination therapies.
Biological Activity
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its antimicrobial, antifungal, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 378.39 g/mol. Its structure features a benzothiazole moiety, a nitrofuran group, and hydroxyphenyl functionalities, which contribute to its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various benzothiazole derivatives found that they possess potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 1.9 to 125 μg/mL against Staphylococcus aureus and other pathogens, outperforming traditional antibiotics like ampicillin .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 1.9 | S. aureus |
| Compound B | 62.5 | E. faecium |
| Compound C | 125 | B. cereus |
Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity. Studies indicate that similar compounds exhibit strong efficacy against drug-resistant strains of fungi, including Candida species. For example, certain derivatives demonstrated higher antifungal activity compared to fluconazole, suggesting their potential as alternative treatments for fungal infections .
Anticancer Potential
The anticancer activity of benzothiazole derivatives has been a focal point in recent research. Investigations into the mechanism of action reveal that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers. For instance, a derivative demonstrated significant cytotoxicity against human breast cancer cell lines with an IC50 value indicating effective growth inhibition .
Case Study: In Vitro Evaluation
A specific study on a related compound showcased its ability to inhibit the growth of cancer cells in vitro. The compound was tested on several cancer cell lines, yielding promising results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. Molecular docking studies have shown that the compound can effectively bind to key enzymes involved in bacterial resistance mechanisms and cancer cell proliferation .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (thin-layer chromatography) .
- Ensure anhydrous conditions for moisture-sensitive steps (e.g., amide coupling).
Basic: Which spectroscopic and analytical methods are used to confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in DMSO-d6) confirm proton environments and carbon frameworks. validates structures using chemical shifts (e.g., aromatic protons at δ 6.8–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+ peaks matching calculated values within ±0.001 Da) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, nitro group at ~1520 cm⁻¹) .
- Melting Point Analysis : Consistency in melting points (e.g., 106–181°C for related benzo[d]thiazol derivatives) indicates purity .
Q. Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in amide couplings. used DMSO-d6 for diazenyl coupling .
- Catalyst Optimization : Acid catalysts (e.g., HCl in cyclization steps) improve thiourea-to-oxadiazinane conversions, as shown in .
- Temperature Control : Reflux conditions (e.g., 50°C for 48 hours in oxalyl chloride-mediated reactions) ensure complete activation of carboxyl groups .
- Stoichiometric Ratios : Use a 10–20% excess of electrophilic reagents (e.g., benzoyl isothiocyanate) to drive reactions to completion .
Q. Troubleshooting :
- Low yields may result from competing side reactions; monitor intermediates via LC-MS.
- Scale-up challenges: Ensure efficient heat dissipation during exothermic steps.
Advanced: How should conflicting spectroscopic data (e.g., NMR shifts or melting points) be resolved?
Q. Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., HRMS for molecular formula, NMR for connectivity). resolved discrepancies by matching experimental and calculated HRMS data .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation.
- Batch Consistency : Reproduce syntheses under identical conditions to rule out procedural variability. For example, melting point variations in (106–181°C) may reflect polymorphic forms .
Case Study :
If a synthesized batch shows a melting point 10°C lower than literature values:
Re-crystallize from a different solvent (e.g., acetonitrile vs. ethanol).
Re-analyze purity via HPLC.
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
Q. Methodological Answer :
- Derivatization : Synthesize analogs by modifying substituents (e.g., replacing nitro groups with methoxy or halogens). demonstrates cyclization of thioureas into oxadiazinanes to explore ring size effects .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) or pathogens. Use dose-response curves (IC₅₀ values) to correlate structural changes with potency.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with biological targets.
Q. Example SAR Insight :
- The nitro group on the furan ring () may enhance electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets .
Advanced: How can researchers address solubility challenges during in vitro assays?
Q. Methodological Answer :
- Co-Solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in assay buffers.
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, as seen in for similar compounds .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance dispersibility.
Q. Validation :
- Measure solubility via UV-Vis spectroscopy at λmax (e.g., 280 nm for aromatic systems).
Advanced: What are the best practices for ensuring reproducibility in multi-step syntheses?
Q. Methodological Answer :
- Detailed Protocols : Document exact conditions (e.g., "stirred at room temperature overnight" as in ) .
- Quality Control : Intermediate characterization (e.g., ¹H NMR after each step) prevents cumulative errors.
- Batch Records : Track reagent lot numbers and storage conditions (e.g., anhydrous reagents under argon).
Q. Example Workflow :
Synthesize nitro precursor ().
Couple with benzo[d]thiazol-2-ylamine ().
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
